

Technical Guide: Bioactivity of 4-Isoxazolyl Piperidine Derivatives

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Compound of Interest

Compound Name: *3-(1,2-Oxazol-4-yl)piperidine hydrochloride*

Cat. No.: *B12308011*

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Executive Summary

The 4-isoxazolyl piperidine scaffold represents a "privileged structure" in medicinal chemistry, characterized by the direct attachment of an isoxazole (or benzisoxazole) ring to the C4 position of a piperidine ring. This hybrid motif combines the lipophilic, hydrogen-bond-accepting properties of the isoxazole with the basic, protonatable nitrogen of the piperidine.

Key Therapeutic Applications:

- Neuropsychiatry: 5-HT_{2A/D2} receptor antagonism (Schizophrenia, Bipolar Disorder).[1]
- Analgesia: Fatty Acid Amide Hydrolase (FAAH) inhibition and T-type Calcium Channel blockade.
- Oncology: Dual inhibition of VEGFR-2 and c-Met kinases.[2]

Chemical Architecture & Pharmacophore Logic Structural Rationale

The efficacy of this scaffold stems from its ability to mimic endogenous neurotransmitters while improving metabolic stability.

- The Piperidine Ring: Acts as a mimic for the ethylamine chain found in dopamine and serotonin. The basic nitrogen (pKa ~9-10) is crucial for forming an ionic bond with the conserved Aspartic Acid residue (e.g., Asp3.32) in aminergic GPCRs.
- The Isoxazole Ring: Serves as a bioisostere for amide or ester groups but with higher metabolic stability against hydrolysis. In the context of antipsychotics (benzisoxazoles), it provides a planar aromatic surface for

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.

Structure-Activity Relationship (SAR) Map

The biological activity is tunable via three vectors:

Vector	Modification	Biological Impact
Piperidine Nitrogen (N1)	Alkyl/Aryl linkers	Determines selectivity between 5-HT2A and D2 receptors. Long hydrophobic linkers often favor 5-HT2A.
Isoxazole C3/C5	Aryl fusion (Benzisoxazole)	Essential for high-affinity antipsychotic activity (Risperidone-like). Unfused rings are common in enzyme inhibitors.
Isoxazole Substituents	Halogenation (e.g., F, Cl)	Increases metabolic stability and lipophilicity; Fluorine at C6 of benzisoxazole is critical for potency.

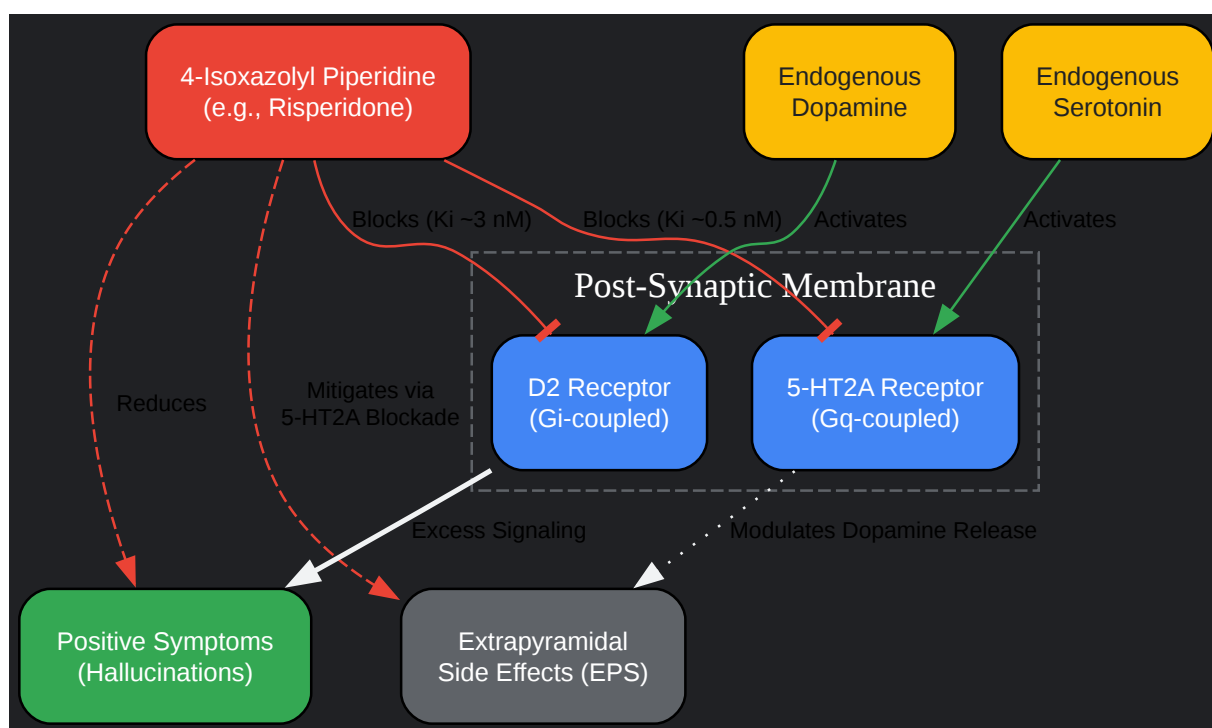
Primary Therapeutic Domain: Neuropsychiatry

The most authoritative application of this scaffold is in atypical antipsychotics. Drugs like Risperidone and Paliperidone utilize a 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine core.

Mechanism of Action: 5-HT_{2A}/D₂ Antagonism

These derivatives function as dual antagonists. The therapeutic goal is to balance Dopamine D₂ blockade (to treat positive symptoms like hallucinations) with Serotonin 5-HT_{2A} blockade (to mitigate extrapyramidal side effects and treat negative symptoms).

Signaling Pathway Diagram The following diagram illustrates the competitive antagonism mechanism at the synaptic cleft.



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Caption: Dual antagonism mechanism. The high affinity for 5-HT_{2A} (K_i ~0.5 nM) relative to D₂ (K_i ~3 nM) is the hallmark of "atypical" profiles, reducing motor side effects.

Emerging Domains: Pain & Oncology Analgesia (FAAH Inhibition)

Non-fused isoxazolyl piperidines (e.g., isoxazol-3-yl attached to piperidine) have emerged as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

- Mechanism: FAAH degrades anandamide (an endocannabinoid). Inhibiting FAAH increases anandamide levels, producing analgesic effects without the psychotropic side effects of direct CB1 agonists.
- SAR Insight: Bulky aryl substitutions on the isoxazole ring often enhance selectivity for the FAAH hydrophobic channel.

Oncology (Kinase Inhibition)

Hybrid molecules combining 4-isoxazolyl piperidine with triazoles have shown cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) lines.

- Target: Dual inhibition of VEGFR-2 (angiogenesis) and c-Met (metastasis).
- Potency: Leading derivatives exhibit IC₅₀ values in the low micromolar range ($3.2 \pm 0.3 \mu\text{M}$).

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesis of 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (The "Risperidone Key Intermediate").

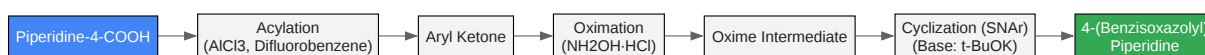
Retrosynthetic Logic: The formation of the benzisoxazole ring on the piperidine is typically achieved via an intramolecular cyclization of an oxime acetate derivative.

Detailed Workflow:

- Friedel-Crafts Acylation:
 - Reagents: 1-Acetylpiperidine-4-carbonyl chloride + 1,3-Difluorobenzene + AlCl₃.
 - Conditions: Reflux in 1,2-dichloroethane.
 - Product: (2,4-Difluorophenyl)(1-acetylpiperidin-4-yl)methanone.

- Oxime Formation:
 - Reagents: Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) + Pyridine (base).
 - Conditions: Ethanol reflux, 4 hours.
 - Check: Monitor disappearance of ketone peak via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Cyclization (The Critical Step):
 - Reagents: Potassium tert-butoxide (t-BuOK) or NaH.
 - Solvent: DMF or THF.
 - Mechanism:[3] Nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) where the oxime oxygen attacks the ortho-fluorine position, closing the isoxazole ring.
 - Yield: Typically 75-85%.
- Deprotection:
 - Reagents: 6N HCl.
 - Conditions: Reflux to remove the N-acetyl group, yielding the free secondary amine.

Synthesis Flowchart:



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Caption: Synthetic route for the benzisoxazole-piperidine core via intramolecular S_NAr cyclization.

In Vitro Bioactivity Assay: Radioligand Binding

Objective: Determine the affinity () of new derivatives for D2 and 5-HT2A receptors.

Protocol:

- Membrane Preparation:
 - Use CHO-K1 cells stably expressing human D2 or 5-HT2A receptors.
 - Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.
- Incubation:
 - D2 Assay: Incubate membranes with -Methylpiperone (0.5 nM) and test compounds (10 concentrations, to M).
 - 5-HT2A Assay: Incubate with -Ketanserin (1.0 nM).
 - Non-specific Binding: Define using 10 μ M Haloperidol (D2) or Mianserin (5-HT2A).
- Termination:
 - Filter through GF/B glass fiber filters using a cell harvester.
 - Wash 3x with ice-cold buffer.
- Analysis:
 - Measure radioactivity via liquid scintillation counting.
 - Calculate IC50 using non-linear regression (GraphPad Prism).

- Convert to

using the Cheng-Prusoff equation:

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